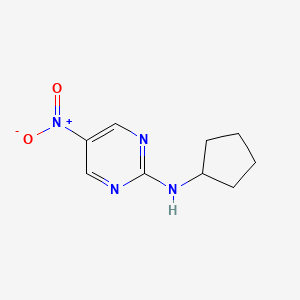

N-cyclopentyl-5-nitropyrimidin-2-amine

Description

N-cyclopentyl-5-nitropyrimidin-2-amine is a pyrimidine derivative featuring a cyclopentyl group at the N2 position and a nitro substituent at the C5 position of the pyrimidine ring.

Properties

IUPAC Name |

N-cyclopentyl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-5-10-9(11-6-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKCNLOKKALBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-cyclopentyl-5-nitropyrimidin-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-5-nitropyrimidin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of structurally related compounds highlights key differences in substituents, molecular weight, and electronic properties (Table 1).

Table 1: Structural and Electronic Properties of Pyrimidine/Pyridine Derivatives

*Calculated based on molecular formula C₉H₁₃N₃O₂ (monoisotopic mass: 195.100777 for pyridine derivatives ).

Key Observations:

- Electronic Effects: The nitro group (NO₂) at C5 enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas chloro or methoxy groups modulate reactivity differently .

- Hydrogen Bonding : Fluorophenyl and methoxyphenyl derivatives exhibit intramolecular N–H⋯N hydrogen bonding, stabilizing molecular conformation .

Crystallographic and Packing Behavior

- This compound: No direct crystallographic data is provided, but analogous compounds like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]pyrimidines form dimers via N–H⋯N and C–H⋯O interactions, with π-π stacking stabilizing the crystal lattice .

- Diethyl Derivatives: N,N-Diethyl-5-nitropyridin-2-amine crystallizes in a monoclinic system, with intermolecular interactions dominated by van der Waals forces due to the absence of strong H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.